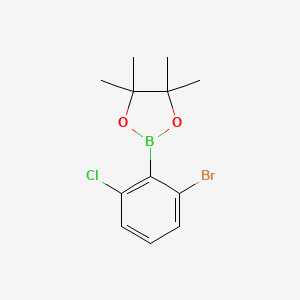

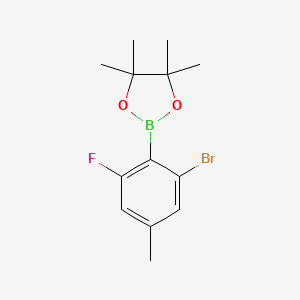

2-Bromo-6-chlorophenylboronic acid pinacol ester

Übersicht

Beschreibung

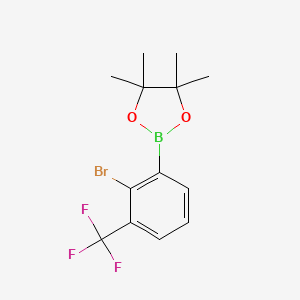

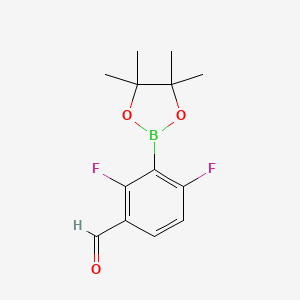

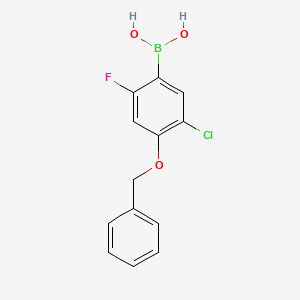

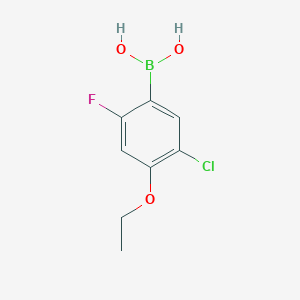

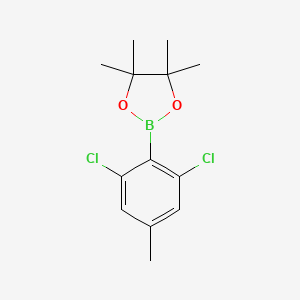

2-Bromo-6-chlorophenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 317.42 . This compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross coupling, which is a powerful tool for the formation of carbon-carbon bonds .Wissenschaftliche Forschungsanwendungen

Mixed Chromophore Perfluorocyclobutyl (PFCB) Copolymers for Tailored Light Emission

A study by Neilson et al. (2007) showcased the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers through a one-step Suzuki coupling reaction, involving intermediates like 4-bromo(trifluorovinyloxy)benzene or 4-trifluorovinyloxyphenylboronic acid pinacol ester. These polymers exhibit high thermal stability, excellent processability, and tailored light emission, highlighting the utility of boronic ester compounds in developing advanced materials with specific optical properties (Neilson et al., 2007).

Palladium-Catalyzed Cross-Coupling Reaction

Takagi et al. (2002) conducted a study on the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, leading to the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This research highlights the role of pinacol ester derivatives in facilitating complex organic synthesis processes, offering a route to construct compounds with intricate molecular architectures (Takagi et al., 2002).

Alkene-1,1-Diboronic Esters from the Condensation of Triborylmethide Anions

Matteson and Tripathy (1974) explored the condensation reactions of triborylmethide ions with ketones or aldehydes, resulting in alkene-1,1-diboronic esters. These compounds serve as valuable synthetic intermediates, demonstrating the broad utility of boronic ester derivatives in organic synthesis, especially for the introduction of boron-containing groups into organic molecules (Matteson & Tripathy, 1974).

Borylation of Aryl Halides

Pandarus et al. (2014) investigated the borylation of aryl halides using a heterogeneously catalyzed process with bis(pinacolato)diboron, showcasing a selective route for accessing a diverse set of boronic acid pinacol esters. This study underlines the significance of boronic ester compounds in the development of catalytic processes for the efficient synthesis of organoboron compounds, which are crucial intermediates in organic synthesis and material science (Pandarus et al., 2014).

Long-Lived Room-Temperature Phosphorescence

Shoji et al. (2017) discovered that simple arylboronic esters exhibit phosphorescence in the solid state at room temperature. This finding opens new avenues for the use of boronic ester compounds in the design of organic phosphorescent materials for optoelectronic applications, challenging the traditional understanding of the requirements for organic phosphorescence (Shoji et al., 2017).

Wirkmechanismus

Target of Action

2-Bromo-6-chlorophenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

It’s known that boronic esters, including pinacol boronic esters, can undergo a variety of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

Boronic esters are known to be involved in a variety of chemical transformations, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s important to note that boronic esters are generally stable, easy to purify, and often commercially available, which may influence their bioavailability .

Result of Action

Boronic esters are known to be valuable building blocks in organic synthesis, suggesting they may have broad applications in the synthesis of various organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is known to be dependent on the pH and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Zukünftige Richtungen

The future directions of research involving 2-Bromo-6-chlorophenylboronic acid pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the exploration of other transformations of boronic esters could be a valuable area of research .

Biochemische Analyse

Biochemical Properties

They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Cellular Effects

Boronic esters are known to influence cell function through their interactions with various cellular processes .

Molecular Mechanism

Boronic esters are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Boronic esters are known to interact with various enzymes and cofactors in metabolic pathways .

Transport and Distribution

Boronic esters are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic esters are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQOZPQKJXCYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101158689 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-35-2 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)

![2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)